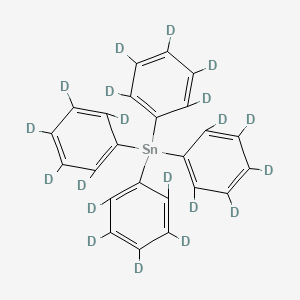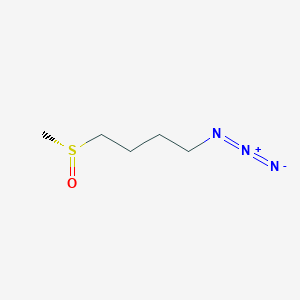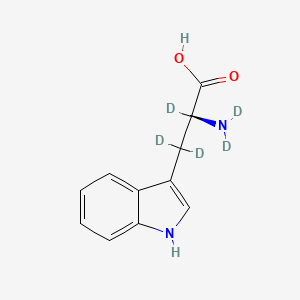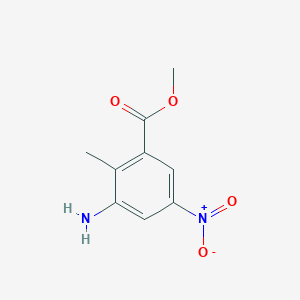
Tetrafenil-d20-estaño
Descripción general
Descripción
Synthesis Analysis
The synthesis of tetraphenyl-d20-tin involves the preparation of tetrakis derivatives, such as tetrakis(p-methoxyphenyl)tin(IV) and tetrakis(p-methylthiophenyl)tin(IV), through methods that have been detailed in the literature. These compounds are prepared and characterized by their vibrational spectra and X-ray crystal structures, highlighting the methodological approaches towards the synthesis of complex organotin compounds (Wharf & Simard, 1987).
Molecular Structure Analysis
The molecular structure of tetraphenyl-d20-tin and related compounds has been elucidated through various studies. For example, X-ray diffraction analyses have revealed the tetragonal structures of these compounds, providing insights into their molecular symmetry and the impacts of substituents on the tin-carbon bond lengths. Such structural analyses are critical for understanding the steric and electronic effects influencing the properties of organotin compounds (Belsky et al., 1983).
Chemical Reactions and Properties
Organotin compounds, including tetraphenyl-d20-tin, participate in a variety of chemical reactions, owing to the versatile nature of the tin atom. The synthesis and reactions of organotin compounds with different ligands and substituents reveal their reactivity and potential applications in catalysis, polymerization, and organic transformations. Studies have shown how modifications in the organotin structure can lead to significant changes in their reactivity and chemical properties (Eichhöfer et al., 2010).
Physical Properties Analysis
The physical properties of tetraphenyl-d20-tin, such as melting points, crystal structures, and densities, are closely tied to their molecular structures. Detailed crystallographic studies provide insights into the packing arrangements, bond lengths, and angles, which in turn affect the compound's physical state, stability, and solubility. These properties are essential for determining the applicability of organotin compounds in different fields (Ross et al., 1994).
Chemical Properties Analysis
The chemical properties of tetraphenyl-d20-tin, such as its reactivity towards various organic and inorganic substrates, oxidation states, and coordination chemistry, are fundamental aspects of its study. Investigations into the bond formation, ligand substitution reactions, and the role of tin in catalytic processes provide valuable information on the chemical versatility and potential applications of tetraphenyl-d20-tin and related compounds (Smith et al., 1991).
Aplicaciones Científicas De Investigación
Aplicaciones biomédicas
El estaño tetrafenil es un catalizador permitido por la FDA y, por lo tanto, puede emplearse de forma segura para la síntesis de Poli (ácido láctico) (PLA) para aplicaciones biomédicas {svg_1}. El PLA se está convirtiendo en uno de los polímeros más importantes debido a sus excelentes propiedades biodegradables y biocompatibles {svg_2}. Se ha utilizado ampliamente en el campo biomédico con un enfoque significativo en aplicaciones en ingeniería de tejidos y administración de fármacos {svg_3}.
Síntesis de derivados de tetrafenileno
El estaño tetrafenil se puede utilizar en la síntesis de derivados de tetrafenileno {svg_4}. Estos derivados se han investigado a fondo debido a sus interesantes propiedades químicas y relevancia teórica en la discusión de su aromaticidad {svg_5}. Las estrategias sintéticas hacia derivados de tetrafenileno se resumen exhaustivamente en esta revisión {svg_6}.
Catálisis asimétrica
Las extraordinarias características geométricas y las prometedoras propiedades quirales de los tetrafenilenos han llevado a su aplicación en la catálisis asimétrica {svg_7}. Esto implica el uso de un catalizador quiral para convertir reactivos proquirales o aquirales en productos quirales {svg_8}.
Materiales cristalinos líquidos
El estaño tetrafenil y sus derivados han encontrado aplicaciones en la creación de materiales cristalinos líquidos {svg_9}. Estos materiales tienen propiedades entre las de los líquidos convencionales y las de los cristales sólidos {svg_10}.
Dispositivos moleculares
El estaño tetrafenil y sus derivados se han utilizado en la creación de dispositivos moleculares {svg_11}. Estos son dispositivos que se basan en moléculas para realizar sus funciones diseñadas {svg_12}.
Diodos orgánicos emisores de luz (OLED)
El estaño tetrafenil y sus derivados se han utilizado en la creación de diodos orgánicos emisores de luz {svg_13}. Los OLED son un tipo de diodo emisor de luz (LED) en el que la capa electroluminiscente emisora es una película de compuesto orgánico que emite luz en respuesta a una corriente eléctrica {svg_14}.
Safety and Hazards
The safety data sheet for a related compound, Tetraphenyltin, indicates that it may cause skin irritation, serious eye irritation, and may be very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and avoid release to the environment .
Propiedades
IUPAC Name |
tetrakis(2,3,4,5,6-pentadeuteriophenyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C6H5.Sn/c4*1-2-4-6-5-3-1;/h4*1-5H;/i4*1D,2D,3D,4D,5D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHIAMBJMSSNNM-RWLYZZOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[Sn](C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310655 | |
| Record name | Stannane, tetra(phenyl-d5)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
358731-93-8 | |
| Record name | Stannane, tetra(phenyl-d5)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=358731-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannane, tetra(phenyl-d5)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[3,4-Diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B1146660.png)
![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide](/img/structure/B1146665.png)





![Ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate](/img/structure/B1146677.png)